molecular formula C8H9NO2 B3358792 1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3,3-dimethyl- CAS No. 820963-98-2

1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3,3-dimethyl-

Cat. No.: B3358792
CAS No.: 820963-98-2
M. Wt: 151.16 g/mol
InChI Key: SQOBZZMWNQYYOU-UHFFFAOYSA-N
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Description

1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3,3-dimethyl- is a heterocyclic compound that features a fused pyrrole and oxazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3,3-dimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with an oxazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3,3-dimethyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3,3-dimethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3,3-dimethyl- involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3,3-dimethyl- is unique due to its specific structural configuration and the presence of two methyl groups at the 3-position.

Properties

IUPAC Name

3,3-dimethylpyrrolo[1,2-c][1,3]oxazol-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-8(2)9-5-3-4-6(9)7(10)11-8/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOBZZMWNQYYOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N2C=CC=C2C(=O)O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00459352
Record name 1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

820963-98-2
Record name 1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3,3-dimethyl-
Reactant of Route 2
1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3,3-dimethyl-
Reactant of Route 3
1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3,3-dimethyl-
Reactant of Route 4
1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3,3-dimethyl-
Reactant of Route 5
1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3,3-dimethyl-
Reactant of Route 6
1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3,3-dimethyl-

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